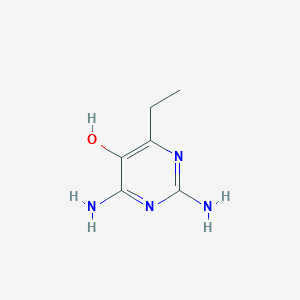

2,4-diamino-6-ethyl-5-hydroxypyrimidine

Vue d'ensemble

Description

2,4-diamino-6-ethyl-5-hydroxypyrimidine is an organic compound with the molecular formula C₆H₁₀N₄O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-ethyl-5-hydroxypyrimidine typically involves the reaction of ethylamine with 2,4-diamino-6-chloropyrimidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with an ethyl group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Substitution Reactions

DAEP undergoes nucleophilic substitution at the 5-hydroxy position, enabling the introduction of diverse functional groups.

Alkylation with Propargyl Bromide

DAEP reacts with propargyl bromide in dimethylformamide (DMF) under basic conditions (LiOH·H₂O) to form 2,4-diamino-6-ethyl-5-(prop-2-ynyloxy)pyrimidine (XVI) .

Conditions :

-

Reagents : Propargyl bromide (1.5 eq), LiOH·H₂O (1.5 eq)

-

Solvent : DMF, room temperature, 12–24 hours

Iodination

The hydroxyl group is replaced by iodine using iodine monochloride (ICl) in methanol:

Reaction :

Conditions :

Click Chemistry for Triazole Formation

DAEP derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked compounds with antimalarial activity .

Reaction with Azides

Example :

Conditions :

-

Catalyst : Cu(OAc)₂ (5 mol%), DIPEA (2 eq)

-

Solvent : Acetonitrile, room temperature, 6 hours

| Azide Derivative | Product | Catalyst System | Yield |

|---|---|---|---|

| 3-azidobenzoic acid | Triazole-linked pyrimidine | Cu(OAc)₂, DIPEA | 77% |

| Benzyl azide | Benzyl-triazole conjugate | CuSO₄·5H₂O, ascorbic acid | 68% |

Hydrogenation and Reduction

DAEP derivatives are hydrogenated to reduce nitroso groups or alkyne bonds.

Catalytic Hydrogenation

Example : Reduction of 2,4-diamino-5-nitroso-6-ethoxypyrimidine:

Conditions :

Ester Hydrolysis

DAEP esters are hydrolyzed to carboxylic acids under acidic conditions:

Example :

Conditions :

Optimized Synthetic Routes

Recent methodologies emphasize scalability and chromatography-free processes:

Key Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

2,4-diamino-6-ethyl-5-hydroxypyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,4-diamino-6-ethyl-5-hydroxypyrimidine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 2,4-Diamino-6-chloropyrimidine

- 2,4-Diamino-5-ethylpyrimidine

- 2,4-Diamino-6-methylpyrimidine

Comparison: 2,4-diamino-6-ethyl-5-hydroxypyrimidine is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Activité Biologique

2,4-Diamino-6-ethyl-5-hydroxypyrimidine is a compound of significant interest due to its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in DNA synthesis and repair, making it a target for various therapeutic applications, including antimalarial and anticancer treatments. This article reviews the biological activity of this compound, supported by data tables and case studies.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism through which this compound exerts its biological effects is through the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids. Inhibition of DHFR disrupts DNA replication and cell division, making it an effective strategy against rapidly dividing cells such as those found in tumors and pathogens like Plasmodium falciparum, responsible for malaria.

Biological Activity Overview

-

Antimicrobial Activity

- Tuberculosis : Compounds derived from this compound have shown promising results against Mycobacterium tuberculosis. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against this pathogen .

- Malaria : The compound has demonstrated potent antimalarial activity against both wild-type and mutant strains of Plasmodium falciparum. Its derivatives were found to be effective inhibitors of DHFR from this parasite, with activities comparable to existing treatments like pyrimethamine .

- Anticancer Activity

Case Study 1: Antitubercular Activity

A series of compounds based on this compound were synthesized and tested for their antitubercular activity. Compound 16l showed significant selectivity against Vero cells while maintaining potent anti-TB activity .

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| 16l | 6.25 | High |

Case Study 2: Antimalarial Efficacy

Research highlighted the effectiveness of 2,4-diamino-6-ethylpyrimidine derivatives against various DHFR types in Plasmodium falciparum. These compounds exhibited lower cytotoxicity compared to traditional treatments while maintaining efficacy against drug-resistant strains.

| Compound | IC50 (nM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| P218 | 15 | >100 |

| P218-OH | 20 | >100 |

Structural Modifications and Their Effects

The biological activity of this compound can be significantly influenced by structural modifications. Studies indicate that alterations at the hydroxyl or amino groups can enhance or diminish inhibitory potency against DHFR .

Propriétés

IUPAC Name |

2,4-diamino-6-ethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4(11)5(7)10-6(8)9-3/h11H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTZZXZXFYXNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608245 | |

| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83403-29-6 | |

| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.